4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in both research and industrial applications.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound's boronic acid group makes it useful in biological studies, particularly in the development of enzyme inhibitors and probes for studying biological processes.
Medicine: In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is used in the design of new drugs. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development.
Industry: In materials science, this compound is used in the creation of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with improved performance and durability.
Mechanism of Action
Target of Action
Boronic esters are generally known to be involved in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Tetrahydropyran-4-boronic acid pinacol ester is a type of boronic ester, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This transmetalation process forms a new carbon-carbon bond, enabling the coupling of two different organic fragments .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions, in which this compound is involved, are widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
As a boronic ester, it is likely to be relatively stable and readily prepared, making it a useful reagent in organic synthesis .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Tetrahydropyran-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the efficacy of the Suzuki-Miyaura cross-coupling reactions in which the compound is involved can be influenced by the presence of a suitable metal catalyst, typically palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can help achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boronic alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Boronic Alcohols: Resulting from the reduction of the boronic acid group.
Substituted Derivatives: Various functional groups can replace the boronic acid group, leading to a wide range of products.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Boronic Esters: Derivatives of boronic acids where the boronic acid group is esterified.
Boronic Alcohols: Reduced forms of boronic acids.
Uniqueness: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane stands out due to its specific structural features, which confer unique reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of reactions and its utility in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMOSUUBUCSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655192 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131912-76-9 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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